1-Phenyl-1,2-propanedione

Photopolymerization Dental Materials Degree of Conversion

1-Phenyl-1,2-propanedione (CAS 579-07-7), also known as acetyl benzoyl or PPD, is an aromatic α-diketone with the molecular formula C9H8O2 and a molecular weight of 148.16 g/mol. It exists as a clear yellow liquid at room temperature with a density of 1.101 g/mL at 25 °C and a refractive index of approximately 1.532.

Molecular Formula C9H8O2
Molecular Weight 148.16 g/mol
CAS No. 579-07-7
Cat. No. B147261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-1,2-propanedione
CAS579-07-7
Synonyms1-Phenyl-1,2-propanedione;  1-Phenyl-2-oxopropan-1-one;  2-Oxopropiophenone;  3-Phenyl-2,3-propanedione;  Acetylbenzoyl;  Benzoyl methyl ketone;  Benzoylacetyl;  Methylphenylglyoxal;  NSC 7643
Molecular FormulaC9H8O2
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCC(=O)C(=O)C1=CC=CC=C1
InChIInChI=1S/C9H8O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6H,1H3
InChIKeyBVQVLAIMHVDZEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.6 mg/mL at 20 °C
insoluble in water;  soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-1,2-propanedione (CAS 579-07-7): Core Identity and Physicochemical Profile for Procurement Evaluation


1-Phenyl-1,2-propanedione (CAS 579-07-7), also known as acetyl benzoyl or PPD, is an aromatic α-diketone with the molecular formula C9H8O2 and a molecular weight of 148.16 g/mol . It exists as a clear yellow liquid at room temperature with a density of 1.101 g/mL at 25 °C and a refractive index of approximately 1.532 . This compound is recognized for its dual carbonyl functionality flanked by a phenyl group, which imparts distinct photochemical and chemical reactivity profiles compared to aliphatic diketones or mono-ketones [1]. It is listed as a flavoring agent by JECFA (No. 833) and FEMA (No. 3226) [2] and is utilized across pharmaceutical synthesis, photopolymerization, and fragrance industries [1].

Why 1-Phenyl-1,2-propanedione Cannot Be Interchanged with Camphorquinone or Other Generic Photoinitiators


Substituting 1-phenyl-1,2-propanedione (PPD) with a structurally or functionally similar compound such as camphorquinone (CQ) or benzophenone derivatives without reformulation is scientifically unsupported. While both PPD and CQ are α-diketone visible-light photoinitiators, they exhibit divergent absorption maxima (PPD λmax ≈ 410 nm vs. CQ λmax ≈ 468 nm) [1], which directly impacts curing efficiency under specific LED or QTH light sources [2]. Furthermore, their photopolymerization mechanisms diverge at higher concentrations, with PPD increasing the degree of conversion (DC) while CQ depresses it [1]. PPD also yields a lighter yellow shade, addressing aesthetic limitations of CQ in dental materials [3]. In asymmetric hydrogenation, PPD's prochiral diketone structure enables enantioselective synthesis of chiral alcohols, a capability absent in simpler mono-ketones or aliphatic diketones like diacetyl [4]. These quantifiable differences in photophysical properties, mechanical outcomes, and stereochemical utility render generic substitution invalid without comprehensive process re-validation.

Quantitative Differentiation of 1-Phenyl-1,2-propanedione: Head-to-Head Performance Data Against Key Comparators


Photopolymerization Degree of Conversion: PPD vs. Camphorquinone in Dental Resin Formulations

In a direct head-to-head study using a BisGMA/UDMA/TEGDMA monomer mixture, the degree of conversion (DC) induced by 1-phenyl-1,2-propanedione (PPD) alone was not significantly different from that of camphorquinone (CQ) alone. Crucially, at total photosensitizer concentrations above 1.8 wt.%, the DC was increased by PPD but depressed by CQ, demonstrating divergent concentration-dependent behavior [1].

Photopolymerization Dental Materials Degree of Conversion

Synergistic Photoinitiation Efficiency: Optimized PPD/CQ Ratio for Maximum Conversion

When combined with camphorquinone (CQ), 1-phenyl-1,2-propanedione (PPD) exhibits a synergistic effect that produces a degree of conversion (DC) generally exceeding that of the same concentration of either photoinitiator used alone. The maximum DC occurs at a PPD/CQ ratio between 1:1 and 1:4 [1]. This synergistic performance is also reflected in improved diametral tensile strength (DTS) and reduced solubility compared to CQ-only formulations [2].

Photoinitiator Synergy Dental Composites Formulation Optimization

Light Source-Dependent Photopolymerization Efficiency: PPD vs. CQ and Acylphosphine Oxides

Photopolymerization efficiency, defined as the product of photon absorption efficiency (PAE) and polymerization quantum yield, varies significantly with the light source. For 1-phenyl-1,2-propanedione (PPD), the efficiency is moderate under both LED (Ultrablue IS) and QTH (Optilux 401) lamps. In contrast, camphorquinone (CQ) shows the highest efficiency under the Ultrablue LED, while Lucirin TPO is much more efficient than all other photoinitiators under the QTH lamp due to its high quantum yield and spectral overlap [1].

Photopolymerization Efficiency LED Curing Quantum Yield

Asymmetric Hydrogenation Enantioselectivity: PPD as a Prochiral Diketone Substrate

In heterogeneous asymmetric hydrogenation over cinchonidine-modified Pt/Al2O3 catalysts, 1-phenyl-1,2-propanedione (PPD) serves as a prochiral substrate yielding (R)-1-hydroxy-1-phenylpropanone as the main product with an enantiomeric excess (ee) of up to 65% [1]. This level of enantioselectivity is enabled by the diketone structure which allows for regioselective and enantioselective hydrogenation pathways, a feature not present in simpler α-keto esters or mono-ketones [2].

Asymmetric Catalysis Chiral Synthesis Enantioselective Hydrogenation

Color Aesthetics and Photobleaching: Reduced Yellowing Compared to Camphorquinone

1-Phenyl-1,2-propanedione (PPD) exhibits a perceptibly lighter shade of yellow compared to camphorquinone (CQ), a significant advantage in aesthetic dental restorations. This is attributed to its absorption maximum at approximately 410 nm, which is less visually prominent than CQ's λmax of 468 nm [1]. While quantitative yellowness indices (b* values) are not uniformly reported across studies, a blind color comparison in a 1999 study confirmed the lighter shade [1], and subsequent reviews note PPD's potential value in reducing color problems [2].

Dental Aesthetics Photobleaching Color Stability

Flavor and Fragrance Regulatory Acceptance: JECFA and FEMA GRAS Status

1-Phenyl-1,2-propanedione (PPD) is officially recognized as a flavoring agent by both the Joint FAO/WHO Expert Committee on Food Additives (JECFA No. 833) and the Flavor and Extract Manufacturers Association (FEMA No. 3226) [1]. JECFA evaluated the compound in 2001 and concluded 'No safety concern at current levels of intake when used as a flavouring agent' [2]. This regulatory status is not automatically extended to structurally related diketones such as 2,3-pentanedione or benzil, which may have different toxicological profiles or lower ADI thresholds.

Flavor Ingredient GRAS Regulatory Compliance

Optimal Use Cases for 1-Phenyl-1,2-propanedione Derived from Quantitative Performance Data


High-Load Photoinitiator Formulations for Deep-Cure Dental Composites

Based on evidence that PPD increases the degree of conversion at total photosensitizer concentrations above 1.8 wt.%, whereas camphorquinone depresses it [1], PPD is the preferred initiator for formulations requiring high initiator loading to achieve deep cure in thick sections or highly filled composites.

Synergistic Co-Initiator Systems for Enhanced Mechanical Properties

The demonstrated synergy between PPD and CQ at ratios between 1:1 and 1:4 [1] enables formulators to optimize both conversion and mechanical properties like diametral tensile strength [2]. This scenario is ideal for premium dental restoratives and high-performance industrial coatings where a balance of curing speed and final material strength is critical.

Enantioselective Synthesis of Chiral Pharmaceutical Intermediates

PPD's prochiral diketone structure facilitates asymmetric hydrogenation with enantiomeric excess up to 65% for (R)-1-hydroxy-1-phenylpropanone [3]. This makes PPD a strategic starting material for synthesizing chiral alcohols used in ephedrine-related pharmaceuticals, where stereochemical control directly impacts drug efficacy and safety.

Aesthetic Dental and Cosmetic Materials with Reduced Discoloration

PPD's lighter yellow shade compared to camphorquinone [1] addresses the industry need for more aesthetic light-cured products. This application is particularly valuable in anterior dental restorations and clear cosmetic coatings where minimizing intrinsic color is a key selling point.

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